molecular formula C14H13F6NO4 B2940310 N-(allyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338395-01-0

N-(allyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2940310
CAS No.: 338395-01-0
M. Wt: 373.251
InChI Key: AJRIDIYCAXIBCI-UHFFFAOYSA-N
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Description

N-(allyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a benzamide derivative characterized by two 2,2,2-trifluoroethoxy substituents at the 2- and 5-positions of the benzene ring and an allyloxy group attached to the carboxamide nitrogen. These groups enhance lipophilicity and metabolic stability, which are critical in drug design .

Properties

IUPAC Name

N-prop-2-enoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO4/c1-2-5-25-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h2-4,6H,1,5,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRIDIYCAXIBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituent on Carboxamide Nitrogen Key Applications/Notes References
N-(allyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (Target) Not provided Not provided Allyloxy Research (exact use unspecified)
Flecainide (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) C₁₇H₂₀F₆N₂O₃ 414.34 2-Piperidylmethyl Antiarrhythmic drug
N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide C₂₀H₁₈ClF₆N₃O₄ 513.82 2-[(4-chloroanilino)carbonylamino]ethyl Laboratory research
N-((2,6-Difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide C₁₈H₁₁F₈NO₅ 473.30 (2,6-Difluorobenzoyl)oxy Industrial/laboratory use (discontinued)
N-(2-[(2-Chloroacetyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide C₁₇H₁₅ClF₆N₂O₄ 452.76 2-[(2-Chloroacetyl)amino]ethyl Research (potential reactivity due to Cl)
2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidin-2-yl)methyl)benzamide (Impurity-A) C₁₈H₂₀F₆N₂O₃ 428.36 (4-Methylpiperidin-2-yl)methyl Process impurity in Flecainide synthesis
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide C₁₇H₁₄F₆N₂O₃ 408.30 2-Pyridylmethyl Research (heterocyclic interaction studies)

Functional and Application Differences

  • Flecainide : The piperidinylmethyl group confers specificity for cardiac sodium channels, making it a Class IC antiarrhythmic. Its synthesis involves controlling impurities like Impurity-A, which arise from intermediates .
  • N-((2,6-Difluorobenzoyl)oxy)... : The difluorobenzoyloxy group introduces steric bulk and electronic effects, possibly reducing metabolic degradation but increasing manufacturing complexity .
  • Chloroacetyl Derivative : The chloroacetyl moiety may enhance reactivity, posing challenges in stability but offering functionalization opportunities .
  • Pyridylmethyl Analog : The pyridine ring introduces basicity and hydrogen-bonding capacity, which could influence target binding in drug discovery .

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